Cycloheximide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons

INSOL IN PETROLEUM ETHER

Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C)

In water, 2.1X10-4 mg/l @ 25 °C

Solubility in water, g/100ml at 2 °C: 2.1

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis Inhibition

Cycloheximide's primary function is to inhibit protein synthesis in eukaryotic cells. It achieves this by binding to the 60S ribosomal subunit, specifically at the E-site, and interfering with the translocation step. This step involves the movement of transfer RNA (tRNA) molecules and messenger RNA (mRNA) on the ribosome during protein chain elongation Wikipedia: . By halting protein synthesis, cycloheximide allows researchers to study various cellular processes that rely on protein turnover and stability.

Measuring Protein Half-Life

One valuable application of cycloheximide is determining the half-life of a specific protein. This refers to the time it takes for half of the protein molecules to degrade within a cell. Researchers can treat cells with cycloheximide and then measure the remaining amount of the protein of interest at different time points using techniques like western blotting. This approach allows them to isolate the effect of protein degradation without the influence of new protein synthesis GlpBio blog.

Isolating Bacteria from Environmental Samples

Cycloheximide can be used to selectively inhibit the growth of eukaryotic organisms, such as fungi and yeasts, in environmental samples. This allows for the easier isolation and identification of bacteria present in the sample. By suppressing the growth of competing organisms, researchers can enrich the bacterial population for further analysis National Institutes of Health website: .

Studying Cellular Processes

Cycloheximide's ability to block protein synthesis makes it a valuable tool for investigating various cellular processes that depend on newly synthesized proteins. For example, researchers can use cycloheximide to study:

- Signal transduction pathways: By inhibiting protein synthesis downstream of a signaling event, scientists can assess the requirement for new protein production in the pathway's response.

- Cell cycle progression: Blocking protein synthesis can disrupt cell cycle progression, allowing researchers to pinpoint proteins crucial for specific cell cycle stages.

- Stress responses: Studying how cells adapt to various stresses, such as heat shock, can be facilitated by using cycloheximide to differentiate between pre-existing and newly synthesized stress response proteins.

- Origin: Cycloheximide is a fungicide produced by the bacterium Streptomyces griseus [].

- Significance: It is a potent inhibitor of protein synthesis in eukaryotic cells []. This property makes it a valuable tool for studying protein turnover, translation processes, and identifying short-lived proteins [].

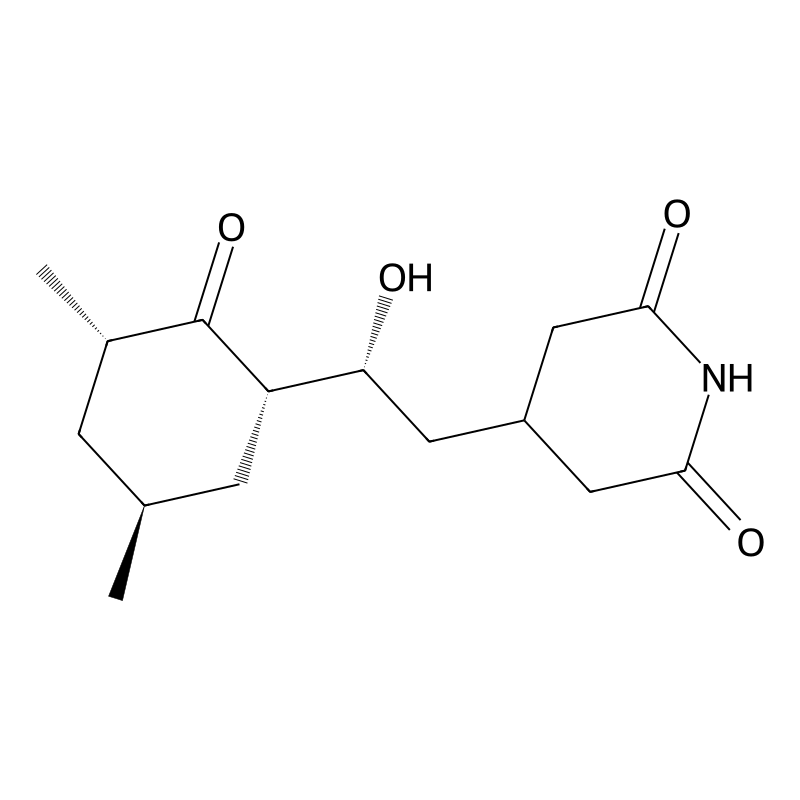

Molecular Structure Analysis

- Cycloheximide has the chemical formula C15H23NO4 and a molar mass of 281.35 g/mol [].

- Its structure features a dicarboximide ring system with a piperidine moiety attached. The presence of a hydroxyl group and a dimethylcyclohexyl group contributes to its unique properties [].

Chemical Reactions Analysis

- Synthesis: The natural synthesis of cycloheximide by Streptomyces griseus is a complex biosynthetic pathway not yet fully elucidated []. However, laboratory methods for its semi-synthesis exist [].

- Mechanism of Action: Cycloheximide disrupts protein synthesis by binding to the 60S ribosomal subunit, inhibiting the translocation step, where ribosomes move along the mRNA strand during protein assembly [].

Physical And Chemical Properties Analysis

As mentioned earlier, cycloheximide acts by binding to the 60S ribosomal subunit, specifically the A site, which is responsible for binding transfer RNA (tRNA) molecules carrying amino acids during protein synthesis []. This binding disrupts the translocation step, preventing the ribosome from moving to the next codon on the messenger RNA (mRNA) strand. Consequently, protein chain elongation is halted, leading to the inhibition of protein synthesis [].

- Toxicity: Cycloheximide is toxic and can cause various health problems upon inhalation, ingestion, or skin contact []. It can irritate the skin, eyes, and respiratory tract. Studies suggest potential neurotoxic and carcinogenic effects [].

- Safety Precautions: Due to its hazardous nature, cycloheximide should only be handled in a well-ventilated laboratory setting using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

Cycloheximide's primary chemical reaction involves its role as an inhibitor of protein synthesis. It binds to the ribosomal subunit, specifically affecting the 60S subunit of eukaryotic ribosomes, which leads to the cessation of peptide chain elongation. The mechanism of action includes:

- Binding: Cycloheximide binds to a specific site on the ribosome, inhibiting the translocation of tRNA.

- Inhibition: This binding prevents the ribosome from moving along the mRNA strand, effectively halting protein synthesis.

- Degradation: Following inhibition, proteins that are not synthesized are subsequently degraded by cellular mechanisms (e.g., proteasomes) over time .

Cycloheximide exhibits potent biological activity as a translational inhibitor. Its effects include:

- Protein Synthesis Inhibition: Cycloheximide halts protein synthesis in eukaryotic cells, making it a valuable tool for studying protein dynamics and stability.

- Cell Cycle Effects: It can induce cell cycle arrest in various cell types by preventing the production of essential proteins required for cell division.

- Toxicity: Although it is useful in research, cycloheximide is highly toxic and can cause severe adverse effects in living organisms, including reproductive toxicity and teratogenic effects .

Studies have shown that cycloheximide interacts with various cellular components:

- Ribosomal Binding: It binds specifically to the eukaryotic ribosome's 60S subunit, which has been characterized through footprinting experiments that identify protected nucleotides during translation inhibition .

- Comparative Studies with Other Inhibitors: Cycloheximide's mechanism has been compared with other inhibitors like lactimidomycin and migrastatin, revealing both similarities and differences in their modes of action against protein synthesis .

Cycloheximide shares structural similarities with several other compounds that also inhibit protein synthesis. Notable similar compounds include:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lactimidomycin | Micromonospora species | Inhibits translation elongation | Potent antiproliferative effects on tumor cells |

| Migrastatin | Streptomyces species | Inhibits translation elongation | Selectively inhibits certain cancer cell lines |

| Chloramphenicol | Streptomyces venezuelae | Inhibits bacterial protein synthesis | Effective against a broad range of bacteria |

| Puromycin | Streptomyces alboniger | Causes premature termination of translation | Used for studying ribosome function |

Cycloheximide's uniqueness lies in its specific action on eukaryotic ribosomes while being derived from a natural source. Its high toxicity limits its therapeutic use but makes it invaluable for laboratory research applications focused on understanding protein dynamics .

Cycloheximide exhibits distinct solubility patterns across various solvents that reflect its amphiphilic molecular structure. The compound demonstrates moderate solubility in water, with concentrations ranging from 15 to 20 milligrams per milliliter at 25 degrees Celsius [1] [2] [3]. Enhanced dissolution can be achieved through sonication, increasing water solubility to approximately 20 milligrams per milliliter [4]. The aqueous solubility corresponds to molar concentrations between 53.3 and 71.1 millimolar, indicating sufficient water miscibility for biological applications [2] [3].

In polar organic solvents, cycloheximide shows significantly enhanced solubility. Ethanol serves as an excellent solvent, with reported solubility values ranging from 25 to 56 milligrams per milliliter [1] [2]. Dimethyl sulfoxide provides even greater dissolution capacity, accommodating up to 56 milligrams per milliliter, equivalent to 199 millimolar concentration [2]. Other polar solvents including methanol, acetone, chloroform, and diethyl ether readily dissolve cycloheximide, though specific quantitative values are not consistently reported across sources [3].

The compound exhibits markedly poor solubility in nonpolar environments. Saturated hydrocarbons represent the most challenging solvent class, with cycloheximide demonstrating essential insolubility in these systems [4]. This solubility pattern reflects the presence of both hydrophilic functional groups, including hydroxyl and carbonyl moieties, and lipophilic regions within the cyclohexyl and glutarimide ring systems.

Table 1: Cycloheximide Solubility Characteristics in Various Solvents

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Water | 15-20 | 53.3-71.1 | 25 | Citations 4,7 |

| Water (with sonication) | 20 | 71.1 | 25 | Citation 3 |

| Ethanol | 25-56 | 88.8-199.0 | 25 | Citations 1,4 |

| Dimethyl sulfoxide | 56 | 199.0 | 25 | Citation 4 |

| Methanol | Soluble | N/A | Room temp | Citation 7 |

| Acetone | Soluble | N/A | Room temp | Citation 7 |

| Chloroform | Soluble | N/A | Room temp | Citation 7 |

| Diethyl ether | Soluble | N/A | Room temp | Citation 7 |

| Saturated hydrocarbons | Insoluble | N/A | N/A | Citation 3 |

Thermal Behavior: Melting Point and Decomposition Kinetics

Cycloheximide demonstrates well-defined thermal characteristics with melting point values consistently reported between 107 and 121 degrees Celsius under atmospheric pressure conditions [5] [6] [7]. The most frequently cited range spans 108 to 118 degrees Celsius, with some sources reporting more precise values of 119.5 to 121 degrees Celsius for ultra-pure crystalline preparations [5] [6] [8]. This relatively narrow melting point range indicates good crystalline purity and structural consistency across different synthetic preparations.

The boiling point of cycloheximide varies significantly depending on measurement conditions, with reported values ranging from 358 to 492 degrees Celsius [7] [8]. Under standard atmospheric pressure conditions (1013 hectopascals), the boiling point is documented as 358 degrees Celsius [8]. However, alternative measurements suggest higher values approaching 492 degrees Celsius, likely reflecting different experimental setups or pressure conditions [7].

Thermal stability analysis reveals strong pH dependence in decomposition kinetics. Under neutral conditions (pH 7) at 100 degrees Celsius, cycloheximide loses biological activity after one hour of boiling [9]. However, the compound demonstrates remarkable acid stability, showing no activity loss after one hour of boiling under strongly acidic conditions (pH 2) [9]. This differential thermal stability suggests that protonation of specific functional groups provides protection against thermal degradation pathways.

Alkaline conditions promote rapid decomposition even at room temperature, with the primary decomposition product identified as 2,4-dimethylcyclohexanone [9]. This decomposition pathway involves cleavage of the glutarimide ring system and subsequent rearrangement of the cyclohexyl substituent. The formation of this specific ketone product indicates a consistent degradation mechanism under basic conditions.

Table 2: Thermal Behavior and Decomposition Characteristics

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point Range (°C) | 107-121 | Atmospheric pressure | Citations 11,12,15 |

| Boiling Point (°C) | 358-492 | 1013 hPa | Citations 15,50 |

| Thermal Stability (pH 7, 100°C) | Activity destroyed after 1 hour | Boiling for 1 hour | Citation 47 |

| Thermal Stability (pH 2, 100°C) | No activity loss after 1 hour | Boiling for 1 hour | Citation 47 |

| Decomposition Product | 2,4-dimethylcyclohexanone | Alkaline decomposition | Citation 47 |

| Flash Point (°C) | 87 | Standard conditions | Citation 15 |

Partition Coefficients and Ionization Constants

The partition coefficient of cycloheximide between octanol and water represents a critical physicochemical parameter for understanding its biological distribution and membrane permeability characteristics. The logarithmic partition coefficient (Log P) is reported as 0.55 at pH 7 and 20 degrees Celsius [10]. This corresponds to a partition coefficient (P) value of 3.55 × 10³, indicating moderate lipophilicity with preferential partitioning into the organic phase [10].

The positive Log P value suggests that cycloheximide exhibits greater affinity for lipid environments compared to aqueous phases, facilitating cellular membrane penetration while maintaining sufficient water solubility for transport in biological fluids. This balanced lipophilic-hydrophilic character contributes to the compound's effectiveness as a cell-permeable protein synthesis inhibitor.

Ionization behavior is characterized by a predicted acid dissociation constant (pKa) of 11.61 ± 0.40 [7]. This relatively high pKa value indicates that cycloheximide remains predominantly in its neutral, non-ionized form under physiological pH conditions (approximately pH 7.4). The weak acidic character suggests that ionization occurs primarily through deprotonation of the hydroxyl group attached to the cyclohexyl ring system.

Optical activity measurements provide additional molecular characterization data. The specific optical rotation ranges from -25 to -32 degrees when measured at 20 degrees Celsius using 589 nanometer wavelength light with a concentration of 1 gram per 100 milliliters in chloroform [5] [6] [7]. This negative optical rotation confirms the presence of chiral centers and provides a useful parameter for assessing compound purity and stereochemical integrity.

Table 3: Partition Coefficients and Ionization Constants

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Log P (octanol/water) | 0.55 | pH 7, 20°C | Citation 17 |

| Partition Coefficient P | 3.55 × 10³ | pH 7, 20°C | Citation 17 |

| Predicted pKa | 11.61 ± 0.40 | Predicted value | Citation 15 |

| Specific Optical Rotation | -25° to -32° | 20°C, 589 nm, c=1 in CHCl₃ | Citations 11,12,15 |

Collision Cross-Section Data and Mass Spectrometric Signatures

Collision cross-section measurements provide detailed structural information for cycloheximide through ion mobility-mass spectrometry analysis. The compound generates characteristic mass spectrometric signatures across multiple ionization adducts, each exhibiting distinct collision cross-section values that reflect molecular size and structural conformation in the gas phase.

The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 282.17 demonstrates predicted collision cross-section values of 166.5 square angstroms [11]. Experimental measurements using different ion mobility techniques yield comparable results, with traveling wave values of 165.69 square angstroms and drift tube measurements of 169.4 square angstroms [12]. This close agreement between predicted and experimental values validates computational models for structural prediction.

Sodium adduct formation [M+Na]⁺ produces ions at mass-to-charge ratio 304.15 with predicted collision cross-sections of 170.6 square angstroms [11]. Experimental drift tube measurements yield 170.1 square angstroms, while traveling wave analysis provides 170.47 square angstroms [12]. The slightly larger collision cross-section compared to the protonated species reflects the increased ionic radius of sodium coordination.

Potassium adducts [M+K]⁺ at mass-to-charge ratio 320.13 show predicted collision cross-sections of 167.0 square angstroms, with traveling wave experimental values of 170.77 square angstroms [12] [11]. The ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 299.20 exhibits the largest predicted collision cross-section at 179.7 square angstroms, reflecting the extended structure resulting from ammonium coordination [11].

Negative ion mode analysis reveals distinct signatures for deprotonated molecules [M-H]⁻ at mass-to-charge ratio 280.16, with predicted collision cross-sections of 168.1 square angstroms [11]. Formate and acetate adducts generate larger ions with collision cross-sections of 177.8 and 198.1 square angstroms respectively, consistent with their increased molecular size [11].

Table 4: Collision Cross-Section Data and Mass Spectrometric Signatures

| Ion Adduct | m/z | Predicted CCS (Ų) | Experimental CCS (Ų) | Ionization Method |

|---|---|---|---|---|

| [M+H]⁺ | 282.17 | 166.5 | 165.69 (TW), 169.4 (DT) | ESI⁺ |

| [M+Na]⁺ | 304.15 | 170.6 | 170.1 (DT), 170.47 (TW) | ESI⁺ |

| [M-H]⁻ | 280.16 | 168.1 | N/A | ESI⁻ |

| [M+NH₄]⁺ | 299.20 | 179.7 | N/A | ESI⁺ |

| [M+K]⁺ | 320.13 | 167.0 | 170.77 (TW) | ESI⁺ |

| [M+H-H₂O]⁺ | 264.16 | 159.6 | 160.7 (TW) | ESI⁺ |

| [M+HCOO]⁻ | 326.16 | 177.8 | N/A | ESI⁻ |

| [M+CH₃COO]⁻ | 340.18 | 198.1 | N/A | ESI⁻ |

The comprehensive collision cross-section database provides valuable reference data for structural identification and conformational analysis of cycloheximide in complex biological matrices. These measurements facilitate accurate molecular identification through ion mobility-mass spectrometry platforms and support quantitative analysis in pharmaceutical and biochemical applications.

Table 5: Stability Profiles Under Different Environmental Conditions

| Condition | Stability | Decomposition Products | Reference |

|---|---|---|---|

| Room temperature, dry | Stable for 5 years | None reported | Citation 47 |

| pH 3-5, refrigerated | Stable for several weeks | None reported | Citation 3 |

| pH 7, aqueous solution | Stable for 1 day | Gradual degradation | Citations 1,3 |

| Alkaline conditions | Rapid decomposition | 2,4-dimethylcyclohexanone | Citation 47 |

| High temperature (100°C, pH 7) | Activity lost after 1 hour | Various degradation products | Citation 47 |

| Storage at -20°C | Extended stability | None reported | Citation 32 |

Purity

Physical Description

Colorless solid; [ICSC] White to beige powder; [MSDSonline]

COLOURLESS CRYSTALS.

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.55

0.55

Decomposition

Appearance

Melting Point

119.5-121 °C; also listed as 115-16 °C

Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/

119.5-121 °C

Storage

UNII

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MEDICATION (VET): ANTIBIOTIC, ANTIFUNGAL, TRICHOMONACIDAL ... ESPECIALLY EFFECTIVE AGAINST MALIGNANT LYMPHOMAS IN DOGS.

Cycloheximide ... was used in the treatment of cryptococcal infections (Cryptococcus neoformans) before the development of amphotericin B.

MeSH Pharmacological Classification

Mechanism of Action

CYCLOHEXIMIDE (2-5 MG/KG BODY WT) CAUSED COMPLETE INHIBITION OF PROTEIN SYNTHESIS IN RAT LIVER WITHIN 30 MIN, & THE LABELING OF NUCLEAR PROTEINS WAS STRONGLY INHIBITED. UNDER THESE CONDITIONS, THE AMT OF NUCLEOLAR 45 S PRE-rRNA & ITS OROTATE-(14)C LABELING REMAINED UNAFFECTED FOR AT LEAST 4 HR, INDICATING THAT INITIALLY THE RATES OF SYNTHESIS & PROCESSING OF 45 S PRE-rRNA WERE NOT APPRECIABLY ALTERED. DRASTIC ALTERATIONS IN THE 45 S PRE-rRNA PROCESSING PATHWAYS OCCURRED AT THE EARLY STAGES OF CYCLOHEXIMIDE ACTION. THE CHANNELING OF NUCLEAR PRE-rRNA ALONG ALTERNATIVE PROCESSING PATHWAYS IS UNDER STRINGENT CONTROL BY THE CONTINUOUS SUPPLY OF CRITICAL PROTEINS.

CYCLOHEXIMIDE IS A POTENT INHIBITOR OF PROTEIN SYNTHESIS IN FUNGI & ANIMALS. IT CAUSES AN INCREASE IN ADRENAL RNA, INCREASED PRODUCTION OF GLUCOCORTICOIDS ... & DECREASE IN PYRUVATE UTILIZATION IN ISOLATED ADIPOSE TISSUE.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Interactions

Pretreatment of rats with ... spironolactone & ethylestrenol ... protected against the fungicide cycloheximide.

Stability Shelf Life

Dates

PP1/PP2A phosphatase inhibition-induced metaplasticity in protein synthesis blocker-treated hippocampal slices: LTP and LTD, or There and Back again

Alexander V Maltsev, Pavel M BalabanPMID: 33901925 DOI: 10.1016/j.bbrc.2021.04.061

Abstract

Long-term potentiation (LTP) and long-term depression (LTD) are key forms of synaptic plasticity in the hippocampus. LTP and LTD are believed to underlie the processes occurring during learning and memory. Search of mechanisms responsible for switching from LTP to LTD and vice versa is an important fundamental task. Protein synthesis blockers (PSB) are widely used in models of memory impairment and LTP suppression. Here, we found that blockade of serine/threonine phosphatases 1 (PP1) and 2A (PP2A) with the specific blockers, calyculin A (CalyA) or okadaic acid (OA), and simultaneous blockade of the protein translation by anisomycin or cycloheximide leads to a switch from PSB-impaired LTP to LTD. PP1/PP2A-dependent LTD was extremely sensitive to the intensity of the test stimuli, whose increase restored the field excitatory postsynaptic potentials (fEPSP) to the values corresponding to control LTP in the non-treated slices. PP1/PP2A blockade affected the basal synaptic transmission, increasing the paired-pulse facilitation (PPF) ratio, and restored the PSB-impaired PPF 3 h after tetanus. Prolonged exposure to anisomycin led to the NO synthesis increase (measured using fluorescent dye) both in the dendrites and somata of CA1, CA3, dentate gyrus (DG) hippocampal layers. OA partially prevented the NO production in the CA1 dendrites, as well in the CA3 and DG somas. Direct measurements of changes in serine/threonine phosphatase (STPP) activity revealed importance of the PP1/PP2A-dependent component in the late LTP phase (L-LTP) in anisomycin-treated slices. Thus, serine/threonine phosphatases PP1/PP2A influence both basal synaptic transmission and stimulation-induced synaptic plasticity.Labelling and Visualization of Mitochondrial Genome Expression Products in Baker's Yeast Saccharomyces cerevisiae

Ivan V Chicherin, Sergei A Levitskii, Maria V Baleva, Igor A Krasheninnikov, Maxim V Patrushev, Piotr A KamenskiPMID: 33900287 DOI: 10.3791/62020

Abstract

Mitochondria are essential organelles of eukaryotic cells capable of aerobic respiration. They contain circular genome and gene expression apparatus. A mitochondrial genome of baker's yeast encodes eight proteins: three subunits of the cytochrome c oxidase (Cox1p, Cox2p, and Cox3p), three subunits of the ATP synthase (Atp6p, Atp8p, and Atp9p), a subunit of the ubiquinol-cytochrome c oxidoreductase enzyme, cytochrome b (Cytb), and mitochondrial ribosomal protein Var1p. The purpose of the method described here is to specifically label these proteins withS methionine, separate them by electrophoresis and visualize the signals as discrete bands on the screen. The procedure involves several steps. First, yeast cells are cultured in a galactose-containing medium until they reach the late logarithmic growth stage. Next, cycloheximide treatment blocks cytoplasmic translation and allows

S methionine incorporation only in mitochondrial translation products. Then, all proteins are extracted from yeast cells and separated by polyacrylamide gel electrophoresis. Finally, the gel is dried and incubated with the storage phosphor screen. The screen is scanned on a phosphorimager revealing the bands. The method can be applied to compare the biosynthesis rate of a single polypeptide in the mitochondria of a mutant yeast strain versus the wild type, which is useful for studying mitochondrial gene expression defects. This protocol gives valuable information about the translation rate of all yeast mitochondrial mRNAs. However, it requires several controls and additional experiments to make proper conclusions.

Dihydropyriculol produced by Pyricularia oryzae inhibits the growth of Streptomyces griseus

Yuuki Furuyama, Takayuki Motoyama, Toshihiko Nogawa, Takashi Kamakura, Hiroyuki OsadaPMID: 33784739 DOI: 10.1093/bbb/zbab021

Abstract

Dihydropyriculol is a major secondary metabolite of Pyricularia oryzae. However, the biological activity of dihydropyriculol has not been reported. Here, we showed that dihydropyriculol has inhibitory activity against Streptomyces griseus. Localization analysis of dihydropyriculol revealed that dihydropyriculol could reach to S. griseus under confrontation culture. These results suggest that dihydropyriculol can be used as a chemical weapon against S. griseus.FBX4 mediates rapid cyclin D1 proteolysis upon DNA damage in immortalized esophageal epithelial cells

Jia Liu, Hui Yang, Pak Yan Cheung, Sai Wah Tsao, Liang Lv, Annie L M CheungPMID: 33784509 DOI: 10.1016/j.bbrc.2021.03.089

Abstract

It has been implied that deregulation of cyclin D1 turnover under stresses can facilitate genomic instability and trigger tumorigenesis. Much focus has been placed on identifying the E3 ligases responsible for mediating cyclin D1 degradation. However, the findings were quite controversial and cell type-dependent. Little is known about how cyclin D1 is regulated in precancerous cells upon DNA damage and which E3 ligases mediate the effects. Here we found cyclin D1 reduction is an early response to DNA damage in immortalized esophageal epithelial cells, with expression dropping to a low level within 1 h after γ-irradiation. Comparison of temporal expression of cyclin D1 upon DNA damage between immortalized NE083-hTERT and NE083-E6E7, the latter being p53/p21-defective, showed that DNA damage-induced rapid cyclin D1 reduction was p53-independent and occurred before p21 accumulation. Overexpression of cyclin D1 in NE083-E6E7 cells could attenuate G0/G1 cell cycle arrest at 1 h after irradiation. Furthermore, rapid reduction of cyclin D1 upon DNA damage was attributed to proteasomal degradation, as evidenced by data showing that proteasomal inhibition by MG132 blocked cyclin D1 reduction while cycloheximide facilitated it. Inhibition of ATM activation and knockdown of E3 ligase adaptor FBX4 reversed cyclin D1 turnover in immortalized NE083-hTERT cells. Further study showed that knockdown of FBX4 facilitated DNA breaks, as indicated by an increase in γ-H2AX foci in esophageal cancer cells. Taken together, the results substantiated a pivotal role of ATM and FBX4 in cyclin D1 proteolysis upon DNA damage in precancerous esophageal epithelial cells, implying that deregulation of the process may contribute to carcinogenesis of esophageal squamous cell carcinoma.Serine/Threonine Phosphatases in LTP: Two B or Not to Be the Protein Synthesis Blocker-Induced Impairment of Early Phase

Alexander V Maltsev, Natalia V Bal, Pavel M BalabanPMID: 34064311 DOI: 10.3390/ijms22094857

Abstract

Dephosphorylation of target proteins at serine/threonine residues is one of the most crucial mechanisms regulating their activity and, consequently, the cellular functions. The role of phosphatases in synaptic plasticity, especially in long-term depression or depotentiation, has been reported. We studied serine/threonine phosphatase activity during the protein synthesis blocker (PSB)-induced impairment of long-term potentiation (LTP). Established protein phosphatase 2B (PP2B, calcineurin) inhibitor cyclosporin A prevented the LTP early phase (E-LTP) decline produced by pretreatment of hippocampal slices with cycloheximide or anisomycin. For the first time, we directly measured serine/threonine phosphatase activity during E-LTP, and its significant increase in PSB-treated slices was demonstrated. Nitric oxide (NO) donor SNAP also heightened phosphatase activity in the same manner as PSB, and simultaneous application of anisomycin + SNAP had no synergistic effect. Direct measurement of the NO production in hippocampal slices by the NO-specific fluorescent probe DAF-FM revealed that PSBs strongly stimulate the NO concentration in all studied brain areas: CA1, CA3, and dentate gyrus (DG). Cyclosporin A fully abolished the PSB-induced NO production in the hippocampus, suggesting a close relationship between nNOS and PP2B activity. Surprisingly, cyclosporin A alone impaired short-term plasticity in CA1 by decreasing paired-pulse facilitation, which suggests bi-directionality of the influences of PP2B in the hippocampus. In conclusion, we proposed a minimal model of signaling events that occur during LTP induction in normal conditions and the PSB-treated slices.A choreography of centrosomal mRNAs reveals a conserved localization mechanism involving active polysome transport

Adham Safieddine, Emeline Coleno, Soha Salloum, Arthur Imbert, Abdel-Meneem Traboulsi, Oh Sung Kwon, Frederic Lionneton, Virginie Georget, Marie-Cécile Robert, Thierry Gostan, Charles-Henri Lecellier, Racha Chouaib, Xavier Pichon, Hervé Le Hir, Kazem Zibara, Florian Mueller, Thomas Walter, Marion Peter, Edouard BertrandPMID: 33649340 DOI: 10.1038/s41467-021-21585-7

Abstract

Local translation allows for a spatial control of gene expression. Here, we use high-throughput smFISH to screen centrosomal protein-coding genes, and we describe 8 human mRNAs accumulating at centrosomes. These mRNAs localize at different stages during cell cycle with a remarkable choreography, indicating a finely regulated translational program at centrosomes. Interestingly, drug treatments and reporter analyses reveal a common translation-dependent localization mechanism requiring the nascent protein. Using ASPM and NUMA1 as models, single mRNA and polysome imaging reveals active movements of endogenous polysomes towards the centrosome at the onset of mitosis, when these mRNAs start localizing. ASPM polysomes associate with microtubules and localize by either motor-driven transport or microtubule pulling. Remarkably, the Drosophila orthologs of the human centrosomal mRNAs also localize to centrosomes and also require translation. These data identify a conserved family of centrosomal mRNAs that localize by active polysome transport mediated by nascent proteins.Magnesium maintains the length of the circadian period in Arabidopsis

J Romário F de Melo, Annelie Gutsch, Thomas De Caluwé, Jean-Christophe Leloup, Didier Gonze, Christian Hermans, Alex A R Webb, Nathalie VerbruggenPMID: 33721908 DOI: 10.1093/plphys/kiaa042

Abstract

The circadian clock coordinates the physiological responses of a biological system to day and night rhythms through complex loops of transcriptional/translational regulation. It can respond to external stimuli and adjust generated circadian oscillations accordingly to maintain an endogenous period close to 24 h. However, the interaction between nutritional status and circadian rhythms in plants is poorly understood. Magnesium (Mg) is essential for numerous biological processes in plants, and its homeostasis is crucial to maintain optimal development and growth. Magnesium deficiency in young Arabidopsis thaliana seedlings increased the period of circadian oscillations of the CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1) promoter (pCCA1:LUC) activity and dampened their amplitude under constant light in a dose-dependent manner. Although the circadian period increase caused by Mg deficiency was light dependent, it did not depend on active photosynthesis. Mathematical modeling of the Mg input into the circadian clock reproduced the experimental increase of the circadian period and suggested that Mg is likely to affect global transcription/translation levels rather than a single component of the circadian oscillator. Upon addition of a low dose of cycloheximide to perturb translation, the circadian period increased further under Mg deficiency, which was rescued when sufficient Mg was supplied, supporting the model's prediction. These findings suggest that sufficient Mg supply is required to support proper timekeeping in plants.Targeting eIF4A-Dependent Translation of KRAS Signaling Molecules

Kamini Singh, Jianan Lin, Nicolas Lecomte, Prathibha Mohan, Askan Gokce, Viraj R Sanghvi, Man Jiang, Olivera Grbovic-Huezo, Antonija Burčul, Stefan G Stark, Paul B Romesser, Qing Chang, Jerry P Melchor, Rachel K Beyer, Mark Duggan, Yoshiyuki Fukase, Guangli Yang, Ouathek Ouerfelli, Agnes Viale, Elisa de Stanchina, Andrew W Stamford, Peter T Meinke, Gunnar Rätsch, Steven D Leach, Zhengqing Ouyang, Hans-Guido WendelPMID: 33632898 DOI: 10.1158/0008-5472.CAN-20-2929

Abstract

Pancreatic adenocarcinoma (PDAC) epitomizes a deadly cancer driven by abnormal KRAS signaling. Here, we show that the eIF4A RNA helicase is required for translation of key KRAS signaling molecules and that pharmacological inhibition of eIF4A has single-agent activity against murine and human PDAC models at safe dose levels. EIF4A was uniquely required for the translation of mRNAs with long and highly structured 5' untranslated regions, including those with multiple G-quadruplex elements. Computational analyses identified these features in mRNAs encoding KRAS and key downstream molecules. Transcriptome-scale ribosome footprinting accurately identified eIF4A-dependent mRNAs in PDAC, including critical KRAS signaling molecules such as PI3K, RALA, RAC2, MET, MYC, and YAP1. These findings contrast with a recent study that relied on an older method, polysome fractionation, and implicated redox-related genes as eIF4A clients. Together, our findings highlight the power of ribosome footprinting in conjunction with deep RNA sequencing in accurately decoding translational control mechanisms and define the therapeutic mechanism of eIF4A inhibitors in PDAC. SIGNIFICANCE: These findings document the coordinate, eIF4A-dependent translation of RAS-related oncogenic signaling molecules and demonstrate therapeutic efficacy of eIF4A blockade in pancreatic adenocarcinoma.Comparative Analysis of CREB3 and CREB3L2 Protein Expression in HEK293 Cells

Kentaro Oh-Hashi, Ayumi Yamamoto, Ryoichi Murase, Yoko HirataPMID: 33803345 DOI: 10.3390/ijms22052767

Abstract

We performed a comparative analysis of two ER-resident CREB3 family proteins, CREB3 and CREB3L2, in HEK293 cells using pharmacological and genome editing approaches and identified several differences between the two. Treatment with brefeldin A (BFA) and monensin induced the cleavage of full-length CREB3 and CREB3L2; however, the level of the full-length CREB3 protein, but not CREB3L2 protein, was not noticeably reduced by the monensin treatment. On the other hand, treatment with tunicamycin (Tm) shifted the molecular weight of the full-length CREB3L2 protein downward but abolished CREB3 protein expression. Thapsigargin (Tg) significantly increased the expression of only full-length CREB3L2 protein concomitant with a slight increase in the level of its cleaved form. Treatment with cycloheximide and MG132 revealed that both endogenous CREB3 and CREB3L2 are proteasome substrates. In addition, kifunensine, an α-mannosidase inhibitor, significantly increased the levels of both full-length forms. Consistent with these findings, cells lacking SEL1L, a crucial ER-associated protein degradation (ERAD) component, showed increased expression of both full-length CREB3 and CREB3L2; however, cycloheximide treatment downregulated full-length CREB3L2 protein expression more rapidly in SEL1L-deficient cells than the full-length CREB3 protein. Finally, we investigated the induction of the expression of several CREB3 and CREB3L2 target genes by Tg and BFA treatments and SEL1L deficiency. In conclusion, this study suggests that both endogenous full-length CREB3 and CREB3L2 are substrates for ER-associated protein degradation but are partially regulated by distinct mechanisms, each of which contributes to unique cellular responses that are distinct from canonical ER signals.Humans and other commonly used model organisms are resistant to cycloheximide-mediated biases in ribosome profiling experiments

Puneet Sharma, Jie Wu, Benedikt S Nilges, Sebastian A LeidelPMID: 34429433 DOI: 10.1038/s41467-021-25411-y

Abstract

Ribosome profiling measures genome-wide translation dynamics at sub-codon resolution. Cycloheximide (CHX), a widely used translation inhibitor to arrest ribosomes in these experiments, has been shown to induce biases in yeast, questioning its use. However, whether such biases are present in datasets of other organisms including humans is unknown. Here we compare different CHX-treatment conditions in human cells and yeast in parallel experiments using an optimized protocol. We find that human ribosomes are not susceptible to conformational restrictions by CHX, nor does it distort gene-level measurements of ribosome occupancy, measured decoding speed or the translational ramp. Furthermore, CHX-induced codon-specific biases on ribosome occupancy are not detectable in human cells or other model organisms. This shows that reported biases of CHX are species-specific and that CHX does not affect the outcome of ribosome profiling experiments in most settings. Our findings provide a solid framework to conduct and analyze ribosome profiling experiments.Explore Compound Types